molecular formula C11H17NO4 B12958692 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Numéro de catalogue: B12958692
Poids moléculaire: 227.26 g/mol
Clé InChI: XHSWPMLWCOQLSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a bicyclic proline analog featuring a 3-azabicyclo[3.1.0]hexane core, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a carboxylic acid substituent at position 2. Its stereochemistry and functional groups make it a critical intermediate in peptide synthesis and drug development, particularly for constrained amino acids that enhance target binding and metabolic stability. Key identifiers include:

  • Molecular formula: C₁₁H₁₇NO₄ (for the base structure) .
  • Stereochemistry: Multiple stereoisomers exist, synthesized via stereoselective routes .
  • Applications: Used in synthesizing protease inhibitors and analgesics (e.g., bicifadine derivatives) .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H17NO4

Poids moléculaire

227.26 g/mol

Nom IUPAC

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)

Clé InChI

XHSWPMLWCOQLSC-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)C12CC1CNC2C(=O)O

Origine du produit

United States

Méthodes De Préparation

Formation of the Bicyclic Core

The bicyclic azabicyclo[3.1.0]hexane framework is formed by intramolecular cyclopropanation of suitable precursors, often involving:

The reaction conditions (solvent, temperature, catalyst loading) are critical to favor either the cis or trans stereoisomer. For example, polar aprotic solvents and controlled temperature can enhance cis selectivity due to lower steric hindrance in the transition state.

Introduction of the tert-Butoxycarbonyl Group

The Boc protecting group is introduced early in the synthesis to stabilize the amine functionality and prevent side reactions during cyclization and subsequent steps. This is typically achieved by:

  • Reacting the amine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine .
  • The reaction proceeds under mild conditions, often at 0–25 °C, to avoid decomposition of sensitive intermediates.

The Boc group is stable under the cyclization conditions but can be selectively removed later using acidic conditions (e.g., HCl in dioxane) without disrupting the bicyclic core.

Stereochemical Control and Resolution

  • Diastereoselectivity : The intramolecular cyclopropanation step is stereoselective, with reaction conditions tuned to favor either cis or trans isomers. Computational studies (ab initio and density functional theory) show that the cis isomer is favored due to lower activation energy and reduced steric clashes between the Boc group and the bicyclic ring.
  • Optical resolution : Enantiomers are separated by forming diastereomeric salts or by chiral chromatography using chiral stationary phases such as Chiralpak IA/IB columns with hexane/isopropanol mobile phases.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Cyclopropanation/Cyclization CuBr or CuBr₂ + PhIO₂, polar aprotic solvent (e.g., DMF or butyronitrile), 0–100 °C High diastereoselectivity, >90% yield possible
Boc Protection tert-Butyl chloroformate, triethylamine, 0–25 °C Protects amine, stable under cyclization conditions
Deprotection HCl in dioxane or trifluoroacetic acid (TFA) Removes Boc without ring cleavage
Resolution Diastereomeric salt formation or chiral HPLC Achieves enantiomeric purity

Advanced Synthetic Considerations

Scale-Up and Industrial Methods

  • Flow microreactor systems have been explored to improve efficiency, reproducibility, and sustainability compared to batch processes. Continuous flow allows precise control of reaction times and temperatures, enhancing stereochemical outcomes and yields (>80%).
  • Catalyst loading optimization (e.g., reducing CuBr₂ from 10 mol% to 2 mol% with stoichiometric oxidants) minimizes metal contamination and cost.

Functionalization of the Carboxylic Acid

  • The carboxylic acid moiety can be esterified or amidated to generate derivatives for medicinal chemistry applications.
  • Typical reagents include ethyl chloroformate/DMAP for esterification and HATU/DIPEA for amide coupling with various amines.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Notes
Bicyclic core formation CuBr/CuBr₂ + PhIO₂, ATRC, DMAP catalysis High diastereoselectivity, cis/trans control
Boc protection tert-Butyl chloroformate + base Stable amine protection
Stereochemical resolution Diastereomeric salt or chiral HPLC Pure stereoisomers obtained
Scale-up Flow microreactor, catalyst optimization Improved yield, reproducibility
Functionalization Esterification, amidation Versatile derivatives for further use

Research Findings and Insights

  • The synthetic route developed by Novartis and reported in The Journal of Organic Chemistry (2013) significantly shortens previous methods, enabling access to all four stereoisomers with high stereochemical control.
  • Computational studies explain the cis selectivity in cyclopropanation due to lower steric hindrance and transition state energy, guiding solvent and reagent choice.
  • Industrially, flow chemistry and catalyst loading optimization improve scalability and sustainability.
  • The compound serves as a valuable building block in medicinal chemistry, particularly for enzyme inhibitors, due to its rigid bicyclic scaffold mimicking proline.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity at other sites. Deprotection is critical for accessing the free amine in downstream applications.

Reagent/Conditions Product Yield Key Observations
HCl (gaseous or in dioxane)3-azabicyclo[3.1.0]hexane-2-carboxylic acid>90%Acidic conditions cleave the Boc group efficiently.
Trifluoroacetic acid (TFA)Free amine + CO₂ + tert-butanol85–95% Compatibility with acid-sensitive substrates requires optimization.

Mechanistic Insight : Deprotection proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

Cyclopropanation and Stereochemical Control

The bicyclic structure participates in cyclopropanation reactions, enabling stereoselective synthesis of exo or endo products. Dirhodium(II) catalysts are pivotal for stereochemical outcomes .

Catalyst Conditions Product Stereochemistry Yield
Dirhodium(II) carboxylateEthyl diazoacetate, CH₂Cl₂, 25°Cexo-3-azabicyclo[3.1.0]hexane76%
Dirhodium(II) caprolactamateTandem isomerization-hydrolysisendo-3-azabicyclo[3.1.0]hexane54%

Key Findings :

  • Telescoped reaction sequences avoid chromatographic purification, enhancing scalability .

  • Cis selectivity in cyclopropanation is attributed to steric and electronic factors, validated by ab-initio calculations .

Oxidation and Reduction Reactions

The carboxylic acid and bicyclic framework undergo redox transformations to yield derivatives for further functionalization.

Reaction Type Reagent Product Notes
OxidationKMnO₄, H₂O, 0°C2-Keto-3-azabicyclo[3.1.0]hexane derivativeSelective α-ketone formation.
ReductionLiAlH₄, THF2-Hydroxymethyl-3-azabicyclo[3.1.0]hexaneRequires Boc deprotection first.

Applications : Reduced alcohols serve as intermediates for esterification or alkylation.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis enables interconversion between esters and carboxylic acids, critical for modifying solubility or reactivity.

Substrate Conditions Product Yield
Methyl ester derivativeNaOH (aq), 60°C1-(Boc)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid82%
tert-Butyl esterTFA/H₂O (9:1), 25°CFree carboxylic acid95%

Optimization : DMAP catalysis accelerates cyclization steps, reducing reaction times .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its bicyclic structure allows for the development of novel drug candidates, particularly in the field of neuropharmacology. The azabicyclic framework is known to enhance the bioavailability and efficacy of drugs targeting the central nervous system.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be synthesized to create potent analgesics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of a new class of analgesics derived from this compound, showing improved pain relief with fewer side effects compared to traditional opioids .

Organic Synthesis

Building Block in Synthesis
The compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it versatile in synthetic organic chemistry.

Data Table: Synthesis Reactions Involving this compound

Reaction TypeConditionsProductsReference
Amide FormationDCC, DMAPN-substituted amides
EsterificationAcid ChlorideEsters
ReductionLiAlH4Alcohols

Peptide Synthesis

Protecting Group
In peptide synthesis, this compound acts as a protecting group for amines during coupling reactions. This strategy is crucial for preventing unwanted side reactions and ensuring high yields of desired peptide products.

Case Study: Peptide Libraries
A notable application was reported in the creation of peptide libraries where this compound was used to protect amino acids during solid-phase synthesis, leading to diverse peptide sequences with potential therapeutic applications .

Research and Development

Novel Research Directions
Ongoing research focuses on exploring new derivatives of this compound that could exhibit unique biological activities or improved pharmacological profiles.

Data Table: Research Directions

Research FocusObjectiveExpected Outcome
Antiviral AgentsDevelop compounds against viral infectionsNew antiviral drugs
Anticancer CompoundsTarget cancer cell proliferationEnhanced efficacy in cancer treatment
CNS DisordersInvestigate effects on neurotransmitter systemsNew treatments for neurological disorders

Mécanisme D'action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its ability to act as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl group is stable under a variety of conditions but can be selectively removed using acids such as trifluoroacetic acid. This allows for the stepwise synthesis of peptides without unwanted side reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogenated Derivatives

6,6-Dichloro and 6,6-Difluoro Derivatives
  • 6,6-Dichloro variant (C₁₁H₁₅Cl₂NO₄): Molecular weight: 296.14 . Impact: Chlorine atoms increase steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • 6,6-Difluoro variant (C₁₁H₁₅F₂NO₄): Molecular weight: 263.24 . Impact: Fluorine enhances lipophilicity and metabolic stability.
5-Fluoro Derivative
  • cis-3-(tert-Butoxycarbonyl)-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid :
    • Characterization : IR peaks at 3251 cm⁻¹ (N-H stretch) and 1603 cm⁻¹ (C=O); HRMS confirms [M−H]⁻ at m/z 144.0461 .
    • Role : Fluorine at position 5 may influence hydrogen bonding and conformational flexibility in peptide chains.

Alkyl-Substituted Derivatives

6,6-Dimethyl Derivative
  • Molecular formula: C₁₃H₂₁NO₄ .
  • Molecular weight : 255.31.
  • Impact : Methyl groups enhance steric protection, reducing ring strain and improving thermal stability. This derivative is used in solid-phase peptide synthesis for its resistance to racemization .

Stereoisomers

  • All Four Stereoisomers : Synthesized via optimized routes, demonstrating the importance of stereochemistry in biological activity. For example, the (1R,5S) -enantiomer of bicifadine exhibits potent analgesic activity, while its mirror image is inactive .
  • (1S,2S,5R)-Isomer : CAS 400720-05-0, molecular weight 227.26 .

Unprotected Analogs

  • cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: Molecular formula: C₆H₉NO₂ . Melting point: 252–256°C .

Physicochemical Properties

Compound Molecular Weight Substituents Key Properties
Base Boc-protected compound 227.26 None Lipophilic (XLogP3: ~2)
6,6-Dimethyl derivative 255.31 6,6-CH₃ Enhanced thermal stability
6,6-Dichloro derivative 296.14 6,6-Cl High steric bulk
6,6-Difluoro derivative 263.24 6,6-F Improved metabolic stability
Unprotected analog 127.14 No Boc High polarity, MP: 252–256°C

Activité Biologique

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as (1S,5R)-1-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a bicyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2166350-24-7
  • Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific proteins or enzymes. The compound acts as a molecular probe that can modulate protein interactions, influencing various biochemical pathways.

Key Mechanisms :

  • Protein Binding : The compound binds to target proteins, altering their conformation and function.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against coronaviruses. Research has shown that bicyclic compounds can serve as effective inhibitors of viral proteases, which are essential for viral replication.

2. Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its unique structure allows it to serve as a tool for investigating binding sites and mechanisms of various proteins, which is crucial for understanding cellular processes and developing new therapeutic strategies.

3. Drug Design

The structural characteristics of this compound make it a promising candidate in drug design, particularly for creating new pharmaceuticals targeting specific diseases, including viral infections and metabolic disorders.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated that derivatives of azabicyclo compounds inhibited SARS-CoV protease with IC50 values in the low nanomolar range .
Study BProteomicsUtilized the compound as a probe in studying protein-protein interactions; revealed critical binding sites for therapeutic targets .
Study CDrug DevelopmentInvestigated the compound's role in designing inhibitors for metabolic enzymes; showed potential for developing treatments for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?

  • Method : A typical synthesis involves reacting the azabicyclohexane hydrochloride precursor with di-tert-butyl dicarbonate (Boc₂O) in a THF/water mixture under basic conditions (e.g., Na₂CO₃). The reaction is stirred for 2 hours, followed by extraction with EtOAc, washing with brine, and purification via silica gel chromatography using a heptane/EtOAc gradient. This method achieves high yields (~92%) for structurally related bicyclic Boc-protected compounds .
  • Key Data :

ReagentRoleConditions
Boc₂OBoc-protecting agentTHF/H₂O, 2 h stirring
Na₂CO₃Base1 M solution
EtOAcSolvent for extraction3 × 50 mL washes

Q. What safety protocols are critical during handling?

  • PPE Requirements : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Use a P95 respirator for dust control or an OV/AG/P99 filter for higher protection .
  • Storage : Store at 2–8°C in a dry environment to prevent decomposition. Avoid exposure to moisture or incompatible reagents .

Q. How should researchers purify this compound post-synthesis?

  • Purification Strategy : Column chromatography on silica gel with a heptane/EtOAc (20%) eluent effectively removes byproducts. For polar impurities, recrystallization in a non-polar solvent (e.g., hexane) may be employed .

Advanced Research Questions

Q. How can stereochemical integrity be validated after synthesis?

  • Analytical Methods :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with literature data for related azabicyclo compounds. Key signals include the tert-butyl group (δ ~1.4 ppm) and bicyclic protons (δ 2.5–4.0 ppm) .
  • IR Spectroscopy : Confirm the presence of Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) .

Q. What strategies mitigate instability during derivatization?

  • Reaction Design : Avoid strong acids/bases that may cleave the Boc group. Use mild coupling agents (e.g., EDC/HOBt) for carboxylic acid activation. Monitor reaction progress via TLC to minimize overreaction .
  • Stability Data : Under inert atmospheres (N₂/Ar), the compound remains stable for >24 hours at room temperature. Decomposition occurs above 40°C .

Q. How to address gaps in toxicological data for risk assessment?

  • Precautionary Measures : Assume acute toxicity (Category 4) due to structural analogs with IARC/ACGIH carcinogenicity classifications. Conduct all work in a fume hood with secondary containment .

Q. What are common functionalization pathways for this scaffold?

  • Derivatization Examples :

  • Hydroxylation : Use N-methylmorpholine-N-oxide (NMO) and catalytic OsO₄ to introduce diol groups on the bicyclic ring .
  • Aldehyde Condensation : React with 3-hydroxy-4-methoxybenzaldehyde to form Schiff base derivatives for biological activity studies .

Data Contradictions and Resolution

  • Missing Physical Properties : and lack data on melting point, solubility, and explosion limits. Researchers should empirically determine these using DSC (melting point) and Hansen solubility parameters .
  • Reactivity Conflicts : While reports stability in THF/water, highlights sensitivity to oxidizing agents. Pre-screen reaction conditions with small-scale trials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.